Metil α-L-arabinopiranósido

Descripción general

Descripción

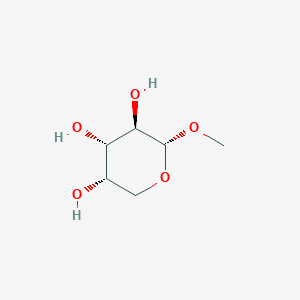

Methyl a-L-arabinopyranoside is a stereoisomeric compound with a specific three-dimensional arrangement of atoms. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes it an interesting subject for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Methyl a-L-arabinopyranoside has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .

Mecanismo De Acción

Methyl α-L-Arabinopyranoside, also known as Methyl alpha-L-arabinopyranoside, (2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol, or AC1NSYO7, is a naturally occurring compound present in a variety of plant species . This compound has been found to display diverse biological activities, encompassing anti-inflammatory, antioxidant, and antitumor effects .

Target of Action

It is known to exert its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes .

Mode of Action

Methyl α-L-Arabinopyranoside interacts with its targets, leading to the inhibition of inflammatory mediators and the activation of antioxidant enzymes . This dual action can lead to a decrease in inflammation and an increase in the body’s natural defenses against oxidative stress .

Biochemical Pathways

Methyl α-L-Arabinopyranoside affects several biochemical pathways. It is involved in the de novo synthesis of L-Ara, L-Ara interconversion, and the assembly and recycling of L-Ara-containing cell wall polymers and proteins . It also plays a role in the degradation of lignocelluloses, acting synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

Pharmacokinetics

Its molecular weight of 16416 Da suggests that it may be readily absorbed and distributed throughout the body.

Result of Action

The molecular and cellular effects of Methyl α-L-Arabinopyranoside’s action include the inhibition of inflammatory mediators, leading to a decrease in inflammation, and the activation of antioxidant enzymes, leading to an increase in the body’s natural defenses against oxidative stress .

Action Environment

The action, efficacy, and stability of Methyl α-L-Arabinopyranoside can be influenced by various environmental factors. For instance, its action as an accessory enzyme in the degradation of lignocelluloses represents a promising biotechnological tool as alternatives to some of the existing chemical technologies .

Análisis Bioquímico

Biochemical Properties

Methyl a-L-arabinopyranoside interacts with various enzymes, proteins, and other biomolecules. It exerts its effects through multiple pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . The precise mechanism of action of Methyl a-L-arabinopyranoside remains incompletely understood .

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyl a-L-arabinopyranoside exerts its effects at the molecular level. Although the precise mechanism of action remains incompletely understood, it is believed to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Methyl a-L-arabinopyranoside is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl a-L-arabinopyranoside typically involves the use of carbohydrate precursors. One common method is the selective protection and deprotection of hydroxyl groups in sugars, followed by methoxylation. The reaction conditions often require the use of protecting groups such as acetyl or benzoyl groups to ensure selective reactions at specific hydroxyl sites .

Industrial Production Methods

Industrial production of Methyl a-L-arabinopyranoside may involve large-scale carbohydrate processing and the use of catalytic methods to achieve high yields. The process typically includes steps such as hydrolysis, purification, and crystallization to obtain the desired stereoisomer in pure form .

Análisis De Reacciones Químicas

Types of Reactions

Methyl a-L-arabinopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups, leading to a wide range of derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Methyl a-L-arabinopyranoside: Unique due to its specific stereochemistry and functional groups.

(2R,3R,4S,5S)-2-acetoxyoxane-3,4,5-triol: Similar structure but with an acetoxy group instead of a methoxy group.

(2R,3R,4S,5S)-2-hydroxyoxane-3,4,5-triol: Lacks the methoxy group, affecting its reactivity and applications .

Uniqueness

The uniqueness of Methyl a-L-arabinopyranoside lies in its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl α-L-arabinopyranoside (MαLAP) is a naturally occurring compound found in various plant species, recognized for its potential biological activities. This article delves into the biological activity of MαLAP, including its mechanisms of action, biochemical pathways, and applications in research and medicine.

Chemical Structure and Properties

Methyl α-L-arabinopyranoside has the molecular formula CHO and a molecular weight of 164.16 Da. It is characterized by its sugar alcohol structure, which plays a crucial role in its interactions with biological systems.

MαLAP exerts its biological effects through several mechanisms:

- Inhibition of Inflammatory Mediators : MαLAP has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts. This action is particularly relevant in conditions characterized by chronic inflammation .

- Activation of Antioxidant Enzymes : The compound enhances the activity of antioxidant enzymes, contributing to cellular protection against oxidative stress .

- Biochemical Pathways : MαLAP is involved in the de novo synthesis of L-arabinose and the recycling of L-arabinose-containing cell wall polymers and proteins, which are essential for plant cell wall integrity and function .

Antimicrobial Properties

Research indicates that MαLAP exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound disrupts microbial cell wall synthesis, which is critical for the survival of these organisms .

Antioxidant Activity

MαLAP's ability to activate antioxidant enzymes contributes to its role in mitigating oxidative damage. This property is particularly significant in preventing cellular aging and various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

- Antioxidant Effects : In a study examining the antioxidant capacity of MαLAP, researchers found that it significantly increased the levels of glutathione peroxidase and superoxide dismutase in treated cells compared to controls, indicating enhanced cellular defense mechanisms against oxidative damage .

- Inflammation Reduction : A clinical trial investigated the anti-inflammatory effects of MαLAP in patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers (e.g., C-reactive protein) following treatment with MαLAP over a period of 12 weeks .

- Antimicrobial Efficacy : In vitro assays demonstrated that MαLAP inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antifungal agent .

Interaction with Biomolecules

MαLAP interacts with various enzymes and proteins within biological systems. Its binding affinity for specific receptors can alter metabolic pathways, influencing gene expression related to inflammation and oxidative stress response .

Pharmacokinetics

The pharmacokinetic profile of MαLAP indicates that it is rapidly absorbed and metabolized within biological systems. Its bioavailability is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy .

Applications in Research and Industry

- Pharmaceutical Development : Due to its anti-inflammatory and antioxidant properties, MαLAP is being explored as a potential therapeutic agent for conditions such as arthritis, cardiovascular diseases, and cancer .

- Agricultural Use : Its antimicrobial properties make MαLAP a candidate for natural pesticides or growth enhancers in agriculture, promoting plant health without relying on synthetic chemicals .

- Biotechnology : MαLAP's role in cell wall synthesis positions it as a valuable tool in biotechnological applications aimed at improving plant resilience against pathogens .

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-UNTFVMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415764 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-28-6 | |

| Record name | AC1NSYO7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl α-L-arabinopyranoside?

A1: The molecular formula of methyl α-L-arabinopyranoside is C6H12O5. Its molecular weight is 164.16 g/mol.

Q2: What spectroscopic data is available for characterizing methyl α-L-arabinopyranoside?

A2: Researchers commonly utilize NMR spectroscopy for characterizing this compound. Studies have employed both 1H NMR and 13C NMR to identify and assign resonances for the different atoms in the molecule, including the methyl groups and the ring protons. [, , , , ]

Q3: What is known about the conformational preferences of methyl α-L-arabinopyranoside in solution?

A3: NMR studies in various solvents (CDCl3, pyridine, and dioxane) indicate that the conformational equilibrium generally favors the 4C1 chair conformation for methyl α-L-arabinopyranoside, except for 2-substituted derivatives in CDCl3. Intramolecular hydrogen bonding and stereoelectronic effects, including the anomeric effect, influence these conformational preferences. [, ]

Q4: Has the crystal structure of methyl α-L-arabinopyranoside been determined?

A4: Yes, the crystal structures of both the α and β anomers of methyl L-arabinopyranoside have been determined. These studies provide valuable insights into the three-dimensional arrangement of atoms within the molecule, bond lengths, and bond angles. [, ]

Q5: How does the presence of methyl α-L-arabinopyranoside impact epoxide migration?

A5: Studies on the equilibration of methyl 2,3-anhydro-α-D-lyxopyranoside and methyl 3,4-anhydro-α-D-arabinopyranoside, derived from methyl α-D-xylopyranoside, have shown that the anhydroarabinoside, structurally related to methyl α-L-arabinopyranoside, predominates at equilibrium. This observation suggests an influence of the arabino configuration on epoxide migration. []

Q6: Can methyl α-L-arabinopyranoside be used as a starting material for synthesizing other compounds?

A6: Absolutely. Several research papers highlight its use in synthetic transformations. For example, it serves as a precursor for generating methyl 4-amino-4-deoxy-β-L-arabinopyranoside, a sugar found in lipopolysaccharides of certain Salmonella mutants. Additionally, it can be used to synthesize various derivatives, including methyl 2,4-di-O-methyl-β-L-arabinopyranoside, and L-arabinopyranosyl biosides. [, , ]

Q7: What are the applications of methyl α-L-arabinopyranoside in analytical chemistry?

A7: Methyl β-L-arabinopyranoside, a closely related isomer, has proven valuable as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying levoglucosan and other saccharidic compounds in atmospheric aerosols. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.